molecular formula C11H13NO3 B8670897 3-(3,4-Dimethoxyphenyl)-3-hydroxypropanenitrile

3-(3,4-Dimethoxyphenyl)-3-hydroxypropanenitrile

Cat. No. B8670897
M. Wt: 207.23 g/mol
InChI Key: JGUIBHWYGALQON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxyphenyl)-3-hydroxypropanenitrile is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
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properties

Product Name

3-(3,4-Dimethoxyphenyl)-3-hydroxypropanenitrile

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-3-hydroxypropanenitrile

InChI

InChI=1S/C11H13NO3/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7,9,13H,5H2,1-2H3

InChI Key

JGUIBHWYGALQON-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(CC#N)O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of diisopropylamine (0.67 g, 6.62 mM) in dried tetrahydrofuran (5 ml) was cooled to −78° C. A hexane solution of n-butyllithium (6.62 mM) was dropped into this solution, then this was stirred at that temperature for 30 minutes. Next, acetonitrile (0.27 g, 6.62 mM) was dropped into this solution and the result stirred for a further 30 minutes, then a solution of 3,4-dimethoxybenzaldehyde (1.00 g, 6.02 mM) in dried tetrahydrofuran (5 ml) was added and the mixture stirred at that temperature for 4 hours. An aqueous ammonium chloride was poured into the obtained solution, which was warmed to room temperature and extracted with diethyl ether. The organic layer was dried over anhydrous magnesium sulfate, then the solvent was removed in vacuo to obtain a crude product (1.25 g) of 3-(3,4-dimethoxyphenyl)-3-hydroxypropiononitrile as a yellow oil. The crude product thus obtained had sufficient purity without purification, therefore could be used for the next reaction as it was.
Quantity
0.67 g
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reactant
Reaction Step One
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5 mL
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solvent
Reaction Step One
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1 g
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reactant
Reaction Step Two
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5 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
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0.27 g
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solvent
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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0 (± 1) mol
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Reaction Step Five

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